molecular formula C2H2F5N B14288263 Ethanamine, N,N,2,2,2-pentafluoro- CAS No. 115967-53-8

Ethanamine, N,N,2,2,2-pentafluoro-

Cat. No.: B14288263
CAS No.: 115967-53-8
M. Wt: 135.04 g/mol
InChI Key: JHGMPXUOIPRWFQ-UHFFFAOYSA-N
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Description

Ethanamine, N,N,2,2,2-pentafluoro- is a fluorinated amine compound with the molecular formula C2H2F5N It is characterized by the presence of five fluorine atoms attached to the ethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N,2,2,2-pentafluoro- typically involves the fluorination of ethanamine derivatives. One common method is the reaction of ethanamine with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Ethanamine, N,N,2,2,2-pentafluoro- may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N,2,2,2-pentafluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated imines or nitriles.

    Reduction: Reduction reactions can convert the compound into less fluorinated amines.

    Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or alkoxides (RO-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Fluorinated imines or nitriles.

    Reduction: Less fluorinated amines.

    Substitution: Compounds with substituted functional groups replacing fluorine atoms.

Scientific Research Applications

Ethanamine, N,N,2,2,2-pentafluoro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its use in the development of fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanamine, N,N,2,2,2-pentafluoro- involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to the modulation of biological pathways and the exertion of desired effects in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    Perfluorotriethylamine: Another fluorinated amine with a similar structure but different fluorination pattern.

    Tris(pentafluoroethyl)amine: A compound with three pentafluoroethyl groups attached to the nitrogen atom.

Uniqueness

Ethanamine, N,N,2,2,2-pentafluoro- is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high fluorine content enhances its stability and reactivity, making it valuable for various applications.

Properties

CAS No.

115967-53-8

Molecular Formula

C2H2F5N

Molecular Weight

135.04 g/mol

IUPAC Name

N,N,2,2,2-pentafluoroethanamine

InChI

InChI=1S/C2H2F5N/c3-2(4,5)1-8(6)7/h1H2

InChI Key

JHGMPXUOIPRWFQ-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)N(F)F

Origin of Product

United States

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